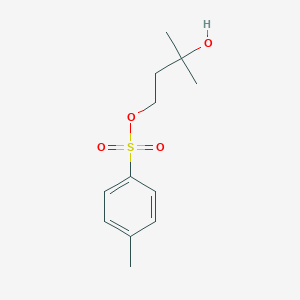

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(3-hydroxy-3-methylbutyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-8-12(2,3)13/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLYIKZLOPXYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate typically involves the reaction of 3-hydroxy-3-methylbutanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 3-methylbutanone derivatives.

Reduction: Formation of 3-hydroxy-3-methylbutanol.

Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, also known as a sulfonate ester, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in the fields of pharmaceuticals, materials science, and environmental chemistry.

Drug Delivery Systems

This compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Research indicates that compounds with sulfonate esters can improve the solubility and bioavailability of poorly soluble drugs.

Case Study:

A study published in the Journal of Controlled Release demonstrated that sulfonate esters can enhance the release profile of anti-cancer drugs when incorporated into polymeric matrices. The study highlighted the controlled release mechanism facilitated by the hydroxyalkyl chain, which allows for sustained drug delivery over extended periods .

Polymer Synthesis

In materials science, this compound is utilized as a precursor for synthesizing functional polymers. Its ability to participate in various polymerization reactions makes it valuable for creating materials with specific properties.

Data Table: Polymer Properties Derived from Sulfonate Esters

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Poly(ethylene glycol) | This compound | Biocompatibility, hydrophilicity |

| Polyurethane | Isocyanates + sulfonate esters | Enhanced mechanical strength |

Coatings and Adhesives

The compound is also explored for use in coatings and adhesives due to its excellent adhesion properties and resistance to moisture. Research has shown that incorporating sulfonate esters into coating formulations can significantly improve durability and performance.

Case Study:

A recent investigation published in Advanced Materials found that coatings formulated with sulfonate esters exhibited superior water resistance and adhesion strength compared to traditional formulations. The study concluded that these coatings could be beneficial for outdoor applications where environmental exposure is a concern .

Water Treatment

This compound has potential applications in water treatment processes, particularly in removing heavy metals and organic pollutants. Its sulfonate group can chelate metal ions, facilitating their removal from contaminated water sources.

Research Findings:

A study conducted by environmental chemists demonstrated that sulfonate esters could effectively bind to lead and cadmium ions in aqueous solutions. The results indicated a significant reduction in metal concentration after treatment with sulfonate-based compounds .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonate group can enhance the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Physicochemical Properties and Stability

- Hydrophilicity: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogues (e.g., benzofuran or diazirine derivatives). This may enhance solubility in polar solvents like methanol or water .

- Stability : Tosylates are generally stable under acidic conditions but hydrolyze in basic media. The diazirine derivative () is photoreactive, limiting its long-term stability under light exposure .

Analytical Characterization

Ultra-performance liquid chromatography coupled with photodiode array and quadrupole time-of-flight mass spectrometry (UPLC-PDA-QTOFMS) is effective for separating and characterizing complex sulfonate esters and xanthones. Key diagnostic fragments include:

Biologische Aktivität

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxy group, a methyl group on the benzene ring, and a sulfonate group, contributing to its solubility and reactivity. The presence of the 4-methyl group on the benzenesulfonate moiety distinguishes it from other similar compounds, potentially influencing its biological interactions and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The hydroxy group can participate in hydrogen bonding with biological molecules, which may modulate enzyme activity and receptor binding.

- Sulfonate Group : This group enhances the compound's solubility and reactivity, allowing for better interaction with various biochemical pathways.

These interactions can lead to modulation of key signaling pathways involved in inflammation and cellular response mechanisms.

Inhibition Studies

Recent studies have demonstrated the compound's potential as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), a kinase involved in inflammatory responses. The following table summarizes the inhibitory activity against IRAK4 and TNF-alpha release in THP1 cells:

| Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (μM) |

|---|---|---|

| 5 | 212 | 2.3 |

| 6 | 229 | 2.7 |

| 14 | 2.62 | 38 |

The data indicate that compound 14 , which includes this compound, exhibits significant potency against IRAK4, suggesting its potential utility in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. The following table presents key pharmacokinetic parameters for compound 14 in rat models:

| Compound | CLblood (L/h/kg) | t1/2 (h) | Vss (L/kg) | F (%) |

|---|---|---|---|---|

| 14 | 0.50 | 2.9 | 1.6 | 41 |

These parameters suggest moderate oral availability and a relatively short half-life, which may influence dosing strategies in therapeutic applications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound | Key Feature |

|---|---|

| 3-Hydroxy-3-methylbutyl benzenesulfonate | Lacks methyl substitution on benzene |

| 3-Hydroxy-3-methylbutyl toluenesulfonate | Different sulfonate structure |

| 3-Hydroxy-3-methylbutyl methanesulfonate | Simpler sulfonate group |

This comparison illustrates how the structural modifications can lead to variations in biological activity and potential applications .

Case Studies

A notable case study involved the evaluation of the compound's effects on inflammatory markers in vitro. In THP1 cells challenged with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.